![molecular formula C25H28N4O5S B2957683 methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-63-4](/img/no-structure.png)

methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

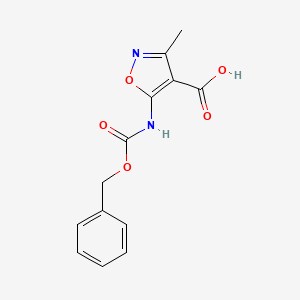

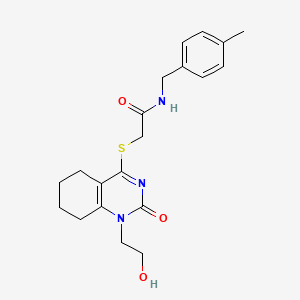

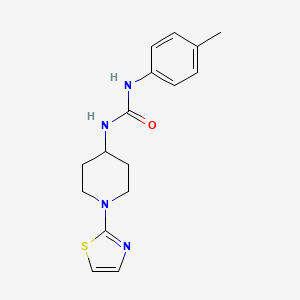

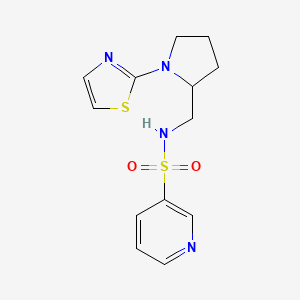

Morpholine, a component of this compound, is a common motif in many pharmaceuticals and biologically active compounds . The compound also contains a quinazoline group, which is a type of nitrogen-containing heterocycle and is often found in various drugs and functional materials.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, NMR, and MS . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.科学的研究の応用

Antiviral Research

Compounds with a piperidin-4-one nucleus, which is structurally related to the compound , have shown antiviral activities . The morpholine moiety present in the compound can be leveraged to synthesize derivatives that may inhibit the replication of viruses. This application is crucial in the development of new antiviral drugs, especially in the wake of emerging viral diseases.

Antitumor and Anticancer Studies

The compound’s structure suggests potential antitumor and anticancer properties . Research in this field could focus on the synthesis of novel derivatives that target specific pathways involved in cancer cell proliferation. The morpholine ring, in particular, is a feature of interest in cancer drug design due to its pharmacokinetic properties.

Central Nervous System (CNS) Stimulants

Morpholine derivatives have been reported to act as CNS stimulants . The compound could be studied for its potential effects on the CNS, possibly leading to the development of new treatments for disorders such as depression or ADHD.

Analgesic Applications

The analgesic (pain-relieving) potential of compounds containing a piperidin-4-one nucleus is well-documented . Further research into the compound could provide insights into new pain management solutions, which are always in high demand in medical settings.

Antimicrobial Activity

Morpholine and its derivatives have shown antimicrobial activity . This application is significant for the development of new antibiotics, which is a pressing need due to the rise of antibiotic-resistant bacteria.

Industrial Applications

While not directly related to scientific research, the morpholine component of the compound is widely used in industrial applications as a solvent and corrosion inhibitor . Understanding the compound’s properties could lead to improved industrial processes or the development of new materials.

Pharmacological Actions of Morpholine Derivatives

A comprehensive review on morpholine derivatives has highlighted their wide range of pharmacological actions . This includes their use as therapeutic agents for various diseases, showcasing the compound’s potential as a versatile pharmaceutical agent.

Synthesis of Bioactive Compounds

The methodology used in synthesizing compounds with morpholine rings can lead to the creation of potentially bioactive compounds . Research into the compound could yield new bioactive molecules with significant therapeutic value.

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate' involves the reaction of 4-(3-morpholin-4-ylpropylcarbamoyl)benzaldehyde with thiourea to form 4-(3-morpholin-4-ylpropylcarbamoyl)benzylisothiouronium chloride. This intermediate is then reacted with methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate to form the final product.", "Starting Materials": [ "4-(3-morpholin-4-ylpropylcarbamoyl)benzaldehyde", "thiourea", "methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate" ], "Reaction": [ "Step 1: 4-(3-morpholin-4-ylpropylcarbamoyl)benzaldehyde is reacted with thiourea in the presence of ethanol to form 4-(3-morpholin-4-ylpropylcarbamoyl)benzylisothiouronium chloride.", "Step 2: Methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is added to the reaction mixture from step 1 and the mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is then poured into water and the resulting solid is filtered and washed with water to obtain the final product, methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate." ] } | |

CAS番号 |

422283-63-4 |

分子式 |

C25H28N4O5S |

分子量 |

496.58 |

IUPAC名 |

methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O5S/c1-33-24(32)19-7-8-20-21(15-19)27-25(35)29(23(20)31)16-17-3-5-18(6-4-17)22(30)26-9-2-10-28-11-13-34-14-12-28/h3-8,15H,2,9-14,16H2,1H3,(H,26,30)(H,27,35) |

InChIキー |

YPEVKVPHYPESTI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)

![N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2957622.png)